![molecular formula C13H18ClN3O2 B3004380 2-Chloro-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]propanamide CAS No. 2411235-52-2](/img/structure/B3004380.png)
2-Chloro-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]propanamide is a chemical compound with the molecular formula C13H18ClN3O2 and a molecular weight of 283.76 g/mol This compound is known for its unique structure, which includes a morpholine ring, a pyridine ring, and a chloro-substituted propanamide group
Méthodes De Préparation
The synthesis of 2-Chloro-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 6-morpholin-4-ylpyridine: This intermediate is synthesized by reacting 2-chloropyridine with morpholine under specific conditions.
Formation of the amide bond: The 6-morpholin-4-ylpyridine is then reacted with 2-chloropropanoyl chloride in the presence of a base to form the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Des Réactions Chimiques
2-Chloro-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]propanamide has several scientific research applications, including:
Medicinal chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Materials science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Chloro-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]propanamide can be compared with other similar compounds, such as:
2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide: This compound has a similar structure but differs in the position of the chloro group and the length of the carbon chain.
2-chloro-6-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]benzamide: This compound has a benzamide group instead of a propanamide group, which may affect its chemical properties and applications.
Propriétés
IUPAC Name |
2-chloro-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-10(14)13(18)15-9-11-3-2-4-12(16-11)17-5-7-19-8-6-17/h2-4,10H,5-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJGCOWYKUPZKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=CC=C1)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
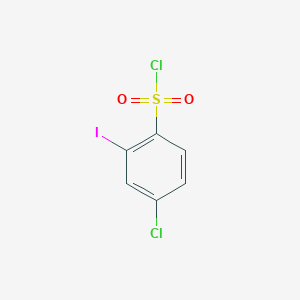
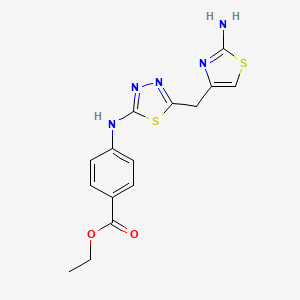
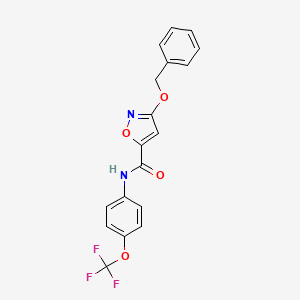
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3004304.png)
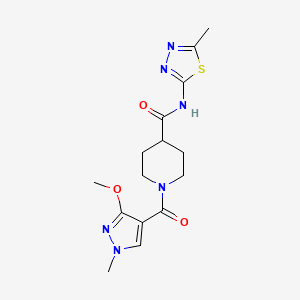
![3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3004306.png)
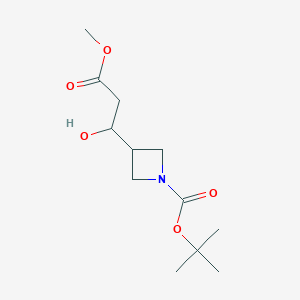
![9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B3004308.png)
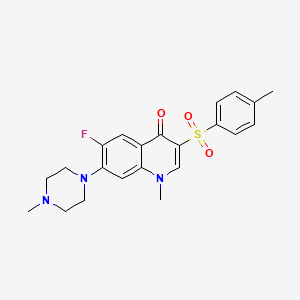
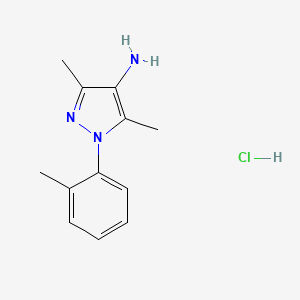
![N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B3004317.png)
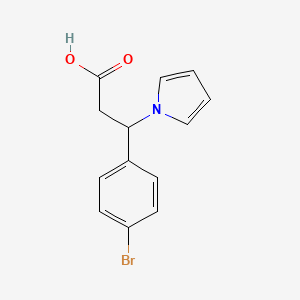
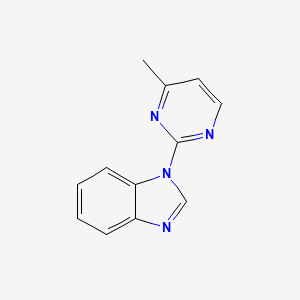
![3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3004320.png)
